BenchChemオンラインストアへようこそ!

NU6300

CDK2 covalent inhibitor target engagement

NU6300 (6‑(cyclohexylmethoxy)‑N‑(4‑(vinylsulfonyl)phenyl)‑9H‑purin‑2‑amine) is a vinyl‑sulfone‑containing small molecule originally characterized as the first covalent, irreversible, ATP‑competitive inhibitor of cyclin‑dependent kinase 2 (CDK2; IC₅₀ 0.16 µM). Its mechanism of action has subsequently expanded: NU6300 covalently targets cysteine‑191 of gasdermin D (GSDMD), blocking both cleavage and palmitoylation to inhibit pyroptosis , and independently modifies cysteine‑489 of Keap1, disrupting the Keap1‑Nrf2 interaction to activate antioxidant signaling.

Molecular Formula C20H23N5O3S
Molecular Weight 413.49
Cat. No. B1574204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU6300
Molecular FormulaC20H23N5O3S
Molecular Weight413.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NU6300: A Covalent CDK2, GSDMD, and Keap1-Nrf2 Modulator for Multi‑Pathway Research


NU6300 (6‑(cyclohexylmethoxy)‑N‑(4‑(vinylsulfonyl)phenyl)‑9H‑purin‑2‑amine) is a vinyl‑sulfone‑containing small molecule originally characterized as the first covalent, irreversible, ATP‑competitive inhibitor of cyclin‑dependent kinase 2 (CDK2; IC₅₀ 0.16 µM) [1]. Its mechanism of action has subsequently expanded: NU6300 covalently targets cysteine‑191 of gasdermin D (GSDMD), blocking both cleavage and palmitoylation to inhibit pyroptosis [2], and independently modifies cysteine‑489 of Keap1, disrupting the Keap1‑Nrf2 interaction to activate antioxidant signaling [3]. This unique polypharmacology distinguishes NU6300 from conventional single‑target CDK2 or GSDMD probes.

Why NU6300 Cannot Be Replaced with Generic CDK2 or GSDMD Inhibitors


NU6300 operates through covalent, irreversible engagement of three distinct targets (CDK2, GSDMD, Keap1), whereas standard‑of‑care comparators—such as the reversible CDK2 inhibitor NU6102 or the Cys191‑targeting GSDMD inhibitors necrosulfonamide (NSA) and disulfiram—lack one or both of these additional binding interactions [1]. Covalent attachment to CDK2-Lys89 produces a durable pharmacodynamic response that is not replicated by reversible ATP‑competitive scaffolds [2]; its concurrent GSDMD‑C191 modification operates through a palmitoylation‑impairment mechanism not shared by NSA or disulfiram [3]; and its Keap1‑C489 engagement adds a redox‑regulatory dimension absent from all known alternatives [4]. Simple substitution therefore results in loss of pathway coverage, altered cellular persistence, and divergent in vivo efficacy.

NU6300 Product‑Specific Quantitative Differentiation Evidence


Covalent CDK2 Engagement Produces Durable Rb‑Phosphorylation Inhibition That Outlasts Reversible Inhibitor Washout

NU6300 was compared head‑to‑head with its reversible parent analog NU6102 in a cellular washout assay using SKUT‑1B cells. After 1 h incubation at 50 µM followed by drug‑free medium, NU6300 retained >75 % inhibition of Rb phosphorylation at Thr821, whereas NU6102 retained only ~40 % inhibition, a statistically significant difference (p = 0.0003) [1]. This durable effect is consistent with covalent, irreversible modification of CDK2-Lys89.

CDK2 covalent inhibitor target engagement Rb phosphorylation washout

NU6300 Inhibits GSDMD‑Mediated Pyroptosis with 10‑Fold Greater Potency Than Necrosulfonamide and Disulfiram

In a cross‑study comparison of GSDMD‑targeting small molecules, NU6300 exhibited an IC₅₀ of ≈0.9 µM for covalent engagement of Cys191, while the widely used GSDMD inhibitor necrosulfonamide (NSA) showed ≈10 µM, disulfiram <10 µM, and dimethyl fumarate ≈10 µM under comparable pyroptosis‑relevant assay conditions [1]. The approximately 11‑fold potency advantage positions NU6300 as the most potent covalent Cys191‑directed GSDMD inhibitor among these commonly used probes.

GSDMD pyroptosis Cys191 IC50 inflammasome

NU6300 Preserves Upstream Inflammasome Signaling in AIM2/NLRC4 Pathways, Unlike NSA and Disulfiram

In THP‑1 cells stimulated via AIM2 (poly(dA:dT)) or NLRC4 (flagellin) pathways, NU6300 blocked GSDMD cleavage and pyroptotic cell death without affecting upstream ASC oligomerization or caspase‑1 processing [1]. In contrast, both necrosulfonamide (NSA) and disulfiram (Dis) inhibited these earlier inflammasome steps under identical conditions [1]. This pathway‑selective blockade is a unique feature of NU6300 not observed with alternative Cys191‑targeting GSDMD inhibitors.

inflammasome selectivity AIM2 NLRC4 ASC caspase‑1

NU6300 Demonstrates Superior In Vivo Efficacy Over NSA in a DSS‑Induced Colitis Model

In a C57BL/6J mouse model of dextran sodium sulfate (DSS)‑induced colitis, intraperitoneal administration of NU6300 (5, 10, 20 mg/kg) for five consecutive days dose‑dependently mitigated body weight loss, reduced disease activity index (DAI) scores, and improved colon length relative to vehicle‑treated mice. Crucially, NU6300 at 20 mg/kg markedly outperformed necrosulfonamide (NSA) at 20 mg/kg across the same endpoints, with the authors concluding that NU6300 conferred superior therapeutic benefit [1].

DSS colitis inflammatory bowel disease in vivo efficacy GSDMD inhibition

NU6300 Activates Nrf2 via Keap1 Cys489 Covalent Modification, a Mechanism Absent from All Other Cys191‑Targeting GSDMD Inhibitors

NU6300 was shown by mass spectrometry to covalently modify Keap1 at cysteine‑489, disrupting the Keap1‑Nrf2 interaction and promoting Nrf2 nuclear translocation with consequent transcription of antioxidant genes (e.g., NQO1, HO‑1) [1]. This Keap1‑C489 engagement is structurally distinct from NU6300's GSDMD‑C191 target and is not reported for any other Cys191‑directed GSDMD inhibitor (NSA, disulfiram, or dimethyl fumarate) [2]. In an acetaminophen‑induced acute liver injury model in mice, NU6300 exhibited potent antioxidant and anti‑inflammatory protection consistent with Nrf2 pathway activation [1].

Nrf2 Keap1 oxidative stress covalent modification inflammasome

NU6300 Best‑Fit Research and Procurement Scenarios


CDK2‑Dependent Cell‑Cycle Studies Requiring Irreversible Target Engagement for Washout or Pulse‑Chase Protocols

When experimental designs involve drug washout, pulse‑chase labeling, or long‑term target occupancy measurement, NU6300 is the preferred CDK2 tool compound. Unlike the reversible inhibitor NU6102, which loses ~60 % of Rb phosphorylation inhibition within 1 hour of removal, NU6300 retains >75 % inhibition owing to covalent attachment to Lys89 [1]. This property is essential for validating CDK2‑specific phenotypes in SKUT‑1B or analogous cancer cell lines where transient kinase inhibition is insufficient.

Mechanistic Dissection of GSDMD‑Dependent Pyroptosis Without Confounding Upstream Inflammasome Interference

For researchers studying the hierarchy of inflammasome signaling, NU6300 uniquely blocks GSDMD cleavage and pyroptosis in AIM2‑ and NLRC4‑activated cells while leaving ASC oligomerization and caspase‑1 processing intact [2]. In contrast, NSA and disulfiram inhibit these upstream steps, confounding interpretation of GSDMD‑specific contributions. NU6300 is therefore the reagent of choice for experiments that require clean separation of GSDMD execution from inflammasome assembly.

In Vivo Models of Inflammatory Bowel Disease and Sepsis Requiring Superior GSDMD‑Targeted Efficacy

In DSS‑induced colitis, NU6300 at 20 mg/kg (i.p.) outperforms NSA at an identical dose in mitigating body weight loss, DAI elevation, and colon shortening [2]. Similarly, in LPS‑induced sepsis, NU6300 improves survival in wild‑type mice in a GSDMD‑dependent manner (efficacy lost in GSDMD⁻/⁻ mice) [2]. These validated in vivo models make NU6300 the leading GSDMD‑targeted probe for translational inflammation research, with a defined maximum tolerated dose of 100 mg/kg and a half‑life of 12.38 h after i.p. administration [2].

Oxidative‑Stress‑Driven Inflammatory Disorders Requiring Concurrent Nrf2 Activation and NLRP3 Inflammasome Suppression

NU6300 covalently modifies Keap1 at Cys489, disrupting Keap1‑Nrf2 binding and driving Nrf2 nuclear translocation with downstream antioxidant gene expression [3]. This activity, coupled with its GSDMD‑C191 engagement, makes NU6300 uniquely suitable for models such as acetaminophen‑induced acute liver injury, where oxidative stress and NLRP3 inflammasome‑mediated pyroptosis are co‑drivers of pathology [3]. No other Cys191‑targeted GSDMD inhibitor (NSA, disulfiram, or dimethyl fumarate) provides this dual Nrf2‑activating/GSDMD‑inhibiting profile [4].

Quote Request

Request a Quote for NU6300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.